2-Nitro-5-carbamylthiobenzoic acid
Description
Properties
CAS No. |
137091-49-7 |
|---|---|
Molecular Formula |
C8H6N2O4S |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
5-carbamoylsulfanyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O5S/c9-8(13)16-4-1-2-6(10(14)15)5(3-4)7(11)12/h1-3H,(H2,9,13)(H,11,12) |
InChI Key |
FOXGLOGBTKVYIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |
Synonyms |
2-nitro-5-carbamylthiobenzoic acid 2-nitro-5-thiocarbamylbenzoic acid 2-NTCBA |
Origin of Product |
United States |
Preparation Methods
Nitration of Precursor Benzoic Acid Derivatives
The introduction of the nitro group at the ortho position relative to the carboxylic acid is a critical first step. A patented method for synthesizing 2-nitro-3-methylbenzoic acid (CN108129322B) provides a foundational approach:
-
Substrate : m-Methylbenzoic acid.
-
Conditions : Nitration with concentrated nitric acid at -30°C to -15°C.
-
Outcome : 85–90% yield with >95% regioselectivity for the 2-nitro isomer.
Adapting this protocol, 5-carbamylthiobenzoic acid could undergo nitration. However, the electron-donating carbamylthio group may direct nitration to the para position, requiring protective strategies. Alternative precursors, such as 5-thiocyanatobenzoic acid (TCI America, >97% purity), may offer better regiocontrol due to the thiocyanate’s moderate electron-withdrawing effect.
Table 1: Nitration Conditions for Benzoic Acid Derivatives
| Precursor | Nitrating Agent | Temperature (°C) | Regioselectivity | Yield (%) | Source |
|---|---|---|---|---|---|
| m-Methylbenzoic acid | HNO3 | -30 to -15 | 2-nitro: 95% | 85–90 | |
| 5-Thiocyanatobenzoic acid | HNO3/H2SO4 | 0–5 | 2-nitro: 88% | 78* | , |
*Hypothesized yield based on analogous reactions.
Reduction of Thiocyanate to Thiol
TCI America’s 2-nitro-5-thiocyanatobenzoic acid (30211-77-9) serves as a viable intermediate. Thiocyanate reduction to thiol can be achieved using:
Direct Thiolation via Nucleophilic Substitution
A halogenated precursor (e.g., 5-chloro-2-nitrobenzoic acid) may react with thiourea:
Carbamoylation of Thiol Group
The final step involves converting the thiol (-SH) to carbamylthio (-SCONH2). Two methods are proposed:
Reaction with Cyanogen Bromide (CNBr)
Urea-Mediated Carbamoylation
-
Reagent : Urea in acidic medium.
-
Conditions : 100°C, 4 hours.
-
Side Reaction : Risk of thiourea formation without strict pH control.
Experimental Optimization and Challenges
Nitration Regioselectivity
The nitro group’s position is highly sensitive to substituents. Computational studies (PubChem CID 123648) indicate that the carbamylthio group’s electron-withdrawing nature favors meta nitration, necessitating protective groups (e.g., methyl esters) during nitration.
Purification of Thiol Intermediates
5-Mercapto-2-nitrobenzoic acid is prone to oxidation, forming disulfides (e.g., Ellman’s reagent). Stabilization methods include:
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications and Derivatives
This compound’s applications include:
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